molecular formula C8H16N2O4 B12566407 Dimethyl N-(2-aminoethyl)-L-aspartate CAS No. 188774-25-6

Dimethyl N-(2-aminoethyl)-L-aspartate

Cat. No.: B12566407
CAS No.: 188774-25-6
M. Wt: 204.22 g/mol
InChI Key: PYEIWBQIYDYUQW-LURJTMIESA-N
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Description

Dimethyl N-(2-aminoethyl)-L-aspartate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a dimethyl group attached to the nitrogen atom of the aminoethyl side chain, which is further connected to the L-aspartate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl N-(2-aminoethyl)-L-aspartate typically involves the reaction of L-aspartic acid with dimethylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:

    Starting Materials: L-aspartic acid, dimethylamine, ethylene oxide.

    Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 50-70°C. A catalyst such as sodium hydroxide may be used to facilitate the reaction.

    Procedure: L-aspartic acid is dissolved in water, and dimethylamine is added to the solution. Ethylene oxide is then introduced slowly while maintaining the temperature. The reaction mixture is stirred for several hours until the completion of the reaction.

    Purification: The product is isolated by filtration, followed by washing with water and drying under reduced pressure.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Advanced purification techniques such as crystallization and chromatography are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl N-(2-aminoethyl)-L-aspartate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under mild conditions.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in the presence of bases such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxo derivatives and carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Dimethyl N-(2-aminoethyl)-L-aspartate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Studied for its role in biochemical pathways and as a potential neurotransmitter analog.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Dimethyl N-(2-aminoethyl)-L-aspartate involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at certain receptors, influencing neurotransmission and cellular signaling. The compound may also modulate enzyme activity and affect metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-D-aspartate (NMDA): A well-known neurotransmitter analog with similar structural features.

    L-Glutamate: An amino acid neurotransmitter with comparable functional groups.

    Dimethylglycine: A related compound with a dimethyl group attached to the glycine backbone.

Uniqueness

Dimethyl N-(2-aminoethyl)-L-aspartate is unique due to its specific structural configuration and the presence of both dimethyl and aminoethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

188774-25-6

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

dimethyl (2S)-2-(2-aminoethylamino)butanedioate

InChI

InChI=1S/C8H16N2O4/c1-13-7(11)5-6(8(12)14-2)10-4-3-9/h6,10H,3-5,9H2,1-2H3/t6-/m0/s1

InChI Key

PYEIWBQIYDYUQW-LURJTMIESA-N

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)NCCN

Canonical SMILES

COC(=O)CC(C(=O)OC)NCCN

Origin of Product

United States

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